molecular formula C27H34N4O9 B2702081 Boc-Val-Ala-PAB-PNP CAS No. 1884578-00-0

Boc-Val-Ala-PAB-PNP

Número de catálogo: B2702081
Número CAS: 1884578-00-0
Peso molecular: 558.588
Clave InChI: PGJUTVVCCBCEIY-JTSKRJEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Val-Ala-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery and release of therapeutic agents within the body. The Val-Ala dipeptide sequence in this compound is specifically cleaved by the enzyme Cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .

Aplicaciones Científicas De Investigación

Boc-Val-Ala-PAB-PNP is widely used in the development of ADCs for targeted cancer therapy. Its ability to release the therapeutic payload specifically within the lysosome makes it an important component in ADC design. The compound is also used in research to study the stability and release mechanisms of peptide linkers in various biological environments .

Mecanismo De Acción

Target of Action

Boc-Val-Ala-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are the antibodies to which it is attached . The role of these antibodies is to recognize and bind to specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker that connects the antibody to a cytotoxic drug . This compound is cleavable, meaning it can be broken down under certain conditions . The cleavage of this compound occurs specifically in the lysosome of the cell . This is due to the presence of the enzyme Cathepsin B, which recognizes and cleaves the Val-Ala sequence in this compound .

Biochemical Pathways

Upon internalization of the ADC into the target cell, the this compound linker is cleaved by Cathepsin B in the lysosome . This cleavage releases the cytotoxic drug attached to the antibody . The released drug can then interact with its target within the cell, leading to cell death . This process ensures that the cytotoxic drug is delivered specifically to cancer cells, reducing damage to healthy cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by the characteristics of the ADC it is part of . The compound itself is designed to be stable in the bloodstream, preventing premature release of the drug . Once the ADC is internalized by the target cell, the acidic environment of the lysosome facilitates the cleavage of this compound .

Result of Action

The cleavage of this compound in the lysosome results in the release of the cytotoxic drug . This drug can then exert its cell-killing effects, leading to the death of the cancer cell . Therefore, the action of this compound is crucial for the selective delivery and release of the drug in target cells .

Action Environment

The action of this compound is influenced by the environment within the cell . The cleavage of this compound is facilitated by the acidic environment and the presence of Cathepsin B in the lysosome . Furthermore, the stability of this compound in the bloodstream ensures that the ADC remains intact until it reaches the target cell .

Safety and Hazards

Direcciones Futuras

Further research could explore optimization of linker stability, payload release kinetics, and in vivo efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Ala-PAB-PNP involves several steps, starting with the protection of the amino acids valine and alanine with a tert-butoxycarbonyl (Boc) group. The protected amino acids are then coupled to form the dipeptide Boc-Val-Ala. This dipeptide is subsequently linked to a para-aminobenzyl (PAB) spacer, which is further connected to a p-nitrophenyl (PNP) group. The final product, this compound, is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of Boc-Val-Ala-PAB-PNP

This compound is unique due to its specific cleavage by Cathepsin B and its stability in human plasma. This ensures that the therapeutic payload is released only within the target cells, minimizing off-target effects and enhancing the efficacy of the ADC .

Propiedades

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJUTVVCCBCEIY-JTSKRJEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.